Cas no 1208081-39-3 (Methyl 2-(4-bromophenyl)thiazole-4-carboxylate)

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a brominated thiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a 4-bromophenyl group and a methyl ester moiety, which enhance its reactivity in cross-coupling reactions and serve as a versatile intermediate for further functionalization. The compound exhibits stability under standard conditions and is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. Its well-defined crystalline structure facilitates purification and characterization, making it a reliable building block for medicinal chemistry and material science applications. The presence of both bromine and ester groups allows for selective modifications, broadening its synthetic applicability.
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate structure
1208081-39-3 structure
Product name:Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
CAS No:1208081-39-3
MF:C11H8BrNO2S
MW:298.155720710754
MDL:MFCD15142858
CID:1024271
PubChem ID:57362712

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
    • Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
    • AG-C-82225
    • AK101363
    • ANW-60252
    • CTK6J1132
    • KB-114576
    • KB-255087
    • SCHEMBL12278085
    • 1208081-39-3
    • AKOS016003331
    • DB-109139
    • BS-26174
    • DTXSID90724405
    • Methyl2-(4-bromophenyl)thiazole-4-carboxylate
    • 2-(4-bromophenyl)-thiazole-4-carboxylic acid methyl ester
    • 4-Thiazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester
    • 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER
    • SY359409
    • MFCD15142858
    • MDL: MFCD15142858
    • Inchi: InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
    • InChI Key: PJHIWUICMRXOAE-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br

Computed Properties

  • Exact Mass: 296.94600
  • Monoisotopic Mass: 296.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 67.43000
  • LogP: 3.35920

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Security Information

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB302396-5 g
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester; 95%
1208081-39-3
5g
€541.40 2023-04-26
TRC
M296363-100mg
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3
100mg
$69.00 2023-05-18
TRC
M296363-250mg
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3
250mg
$133.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760506-5g
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3 98%
5g
¥3158.00 2024-08-09
Ambeed
A717733-5g
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3 97%
5g
$376.0 2024-04-25
TRC
M296363-500mg
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3
500mg
$190.00 2023-05-18
Alichem
A059004042-5g
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3 95%
5g
$400.00 2023-09-04
abcr
AB302396-1 g
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester; 95%
1208081-39-3
1g
€181.40 2023-04-26
Chemenu
CM190257-5g
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester
1208081-39-3 95%
5g
$338 2021-08-05
Fluorochem
224851-5g
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
1208081-39-3 95%
5g
£360.00 2022-02-28

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate Production Method

Additional information on Methyl 2-(4-bromophenyl)thiazole-4-carboxylate

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS No. 1208081-39-3): A Comprehensive Overview

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS No. 1208081-39-3) is a significant compound in the realm of pharmaceutical and chemical research, exhibiting a unique structural framework that has garnered considerable attention from the scientific community. This compound, characterized by its thiazole core and brominated phenyl group, serves as a versatile intermediate in the synthesis of various bioactive molecules. The molecular structure of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate imparts distinct chemical properties that make it invaluable in medicinal chemistry and drug development.

The thiazole moiety is a heterocyclic compound consisting of a sulfur atom and a nitrogen atom bonded to a five-membered ring, which is fused to a benzene ring in this case. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom at the para position of the phenyl ring enhances the electrophilicity of the molecule, making it a suitable precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced pharmacological profiles. The compound Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. For instance, studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines by targeting specific enzymes involved in tumor progression. Additionally, preliminary investigations suggest that this compound may exhibit significant antimicrobial activity against drug-resistant bacteria, making it a promising candidate for developing new antibiotics.

The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the condensation of 4-bromobenzoyl chloride with thioamides to form the corresponding thiazole derivative. Subsequent esterification with methanol under acidic conditions yields the final product. Advanced synthetic techniques such as flow chemistry have also been explored to optimize the production process and improve scalability.

The pharmacological properties of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate have been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various biological targets, including kinases and transcription factors, which are crucial for regulating cellular processes. These interactions suggest potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Moreover, pharmacokinetic studies have indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical efficacy.

The role of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate as a building block in drug discovery has not gone unnoticed by the pharmaceutical industry. Several companies are currently engaged in developing novel therapeutics based on thiazole derivatives. The versatility of this compound allows for modifications at multiple sites, enabling researchers to fine-tune its biological activity and selectivity. This adaptability has led to the identification of several lead compounds that are now undergoing further preclinical testing.

In conclusion, Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS No. 1208081-39-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in future drug development efforts.

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Amadis Chemical Company Limited
(CAS:1208081-39-3)Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
A1107676
Purity:99%
Quantity:5g
Price ($):338.0